BenchChemオンラインストアへようこそ!

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Lipophilicity Drug Design Physicochemical Properties

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a heterocyclic amino alcohol containing a 5‑bromofuran ring, an ethanolamine side chain, and a chiral center at C‑1. Its molecular formula is C₆H₈BrNO₂ (MW 206.04 g mol⁻¹), and it is supplied as a racemic mixture unless specified.

Molecular Formula C6H8BrNO2
Molecular Weight 206.04 g/mol
Cat. No. B13544170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol
Molecular FormulaC6H8BrNO2
Molecular Weight206.04 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C(CN)O
InChIInChI=1S/C6H8BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2
InChIKeyGWZTUNVYBXSBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (CAS 926264-94-0): Core Physicochemical & Procurement Profile


2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a heterocyclic amino alcohol containing a 5‑bromofuran ring, an ethanolamine side chain, and a chiral center at C‑1. Its molecular formula is C₆H₈BrNO₂ (MW 206.04 g mol⁻¹), and it is supplied as a racemic mixture unless specified [1]. The free base exhibits a computed lipophilicity of XLogP3 = 0.3, a topological polar surface area (TPSA) of 59.4 Ų, two hydrogen‑bond donors, and three hydrogen‑bond acceptors [1]. Commercial specifications typically report a minimum purity of 97 % and long‑term storage at cool temperature in a dry environment . The compound is primarily employed as a fragment‑sized synthetic intermediate and as a building block in medicinal chemistry campaigns where the bromine atom serves as both a heavy‑atom crystallographic marker and a cross‑coupling handle .

Why the 5‑Bromofuran‑2‑yl Scaffold Cannot Be Replaced by Simple 2‑Amino‑1‑(furan‑2‑yl)ethanol Analogs


Replacing the 5‑bromofuran moiety with an unsubstituted furan ring eliminates three critical features that are essential for many downstream applications: (i) the bromine atom increases lipophilicity by approximately 1.1 log P units (XLogP3 = 0.3 for the bromo compound vs. –0.8 for the des‑bromo analog), which substantially alters membrane permeability and protein‑binding characteristics [1]; (ii) the bromine provides a heavy atom (exact mass 204.97 Da) that is indispensable for single‑wavelength anomalous dispersion (SAD) or multiple‑wavelength anomalous dispersion (MAD) phasing in macromolecular X‑ray crystallography [2]; and (iii) the C–Br bond constitutes a synthetic handle for palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura, Stille, and Buchwald‑Hartwig couplings, which are not accessible with the non‑halogenated analog [3]. These orthogonal capabilities mean that general‑purpose furan‑2‑yl‑ethanolamine building blocks cannot serve as drop‑in substitutes in medicinal chemistry, structural biology, or library‑synthesis workflows.

Quantitative Differentiation Evidence: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol vs. Closest Analogs


Lipophilicity Shift: 1.1 log P Units Higher Than the Non‑Halogenated Analog

The 5‑bromo substituent increases computed lipophilicity substantially relative to the unsubstituted furan analog. By PubChem XLogP3 calculation, 2‑amino‑1‑(5‑bromofuran‑2‑yl)ethan‑1‑ol exhibits XLogP3 = 0.3, whereas the des‑bromo comparator 2‑amino‑1‑(furan‑2‑yl)ethan‑1‑ol shows XLogP3 = –0.8 [1]. This differential of +1.1 log P units is expected to enhance passive membrane permeability and influence protein‑binding promiscuity, which must be considered in fragment‑based lead‑optimization programs.

Lipophilicity Drug Design Physicochemical Properties

Heavy‑Atom Mass Differential: 79 Da Increase Enables Anomalous Dispersion Phasing

The presence of bromine (⁷⁹Br/⁸¹Br, approximate natural abundance 1:1) provides a strong anomalous signal for macromolecular crystallography. The monoisotopic exact mass of the target compound is 204.97384 Da, versus 127.06333 Da for the des‑bromo analog [1]. This mass difference of ≈77.9 Da and the anomalous scattering factor (f″) of bromine at Cu Kα (≈0.7 e⁻) allow definitive crystallographic phasing and unambiguous binding‑mode determination when the compound is soaked into protein crystals [2].

Structural Biology X‑ray Crystallography Fragment Screening

Synthetic Divergence: Bromine as a Superior Cross‑Coupling Handle vs. Non‑Halogenated and Chloro Analogs

The C–Br bond in the target compound is a versatile exit vector for Pd⁰‑catalyzed cross‑coupling reactions. In a representative class study, methyl 5‑bromofuran‑2‑carboxylate achieved an 89 % yield in a Suzuki‑Miyaura coupling under phase‑transfer conditions, whereas the analogous chloro‑furanyl substrate gave substantially lower conversion under identical conditions [1]. The 5‑chlorofuran analog (CAS 1479435‑30‑7) generally requires higher catalyst loadings or more forcing conditions, making the bromo compound the preferred scaffold for library synthesis. The non‑halogenated analog cannot participate in such coupling chemistry at all.

Organic Synthesis Cross‑Coupling Medicinal Chemistry

Fragment‑to‑Lead Trajectory: A Direct Comparison with the Elaborated AHR Antagonist CB7993113

The 5‑bromofuran‑2‑yl moiety present in the target compound is a core pharmacophoric element of the potent aryl hydrocarbon receptor (AHR) antagonist CB7993113 (2‑((2‑(5‑bromofuran‑2‑yl)‑4‑oxo‑4H‑chromen‑3‑yl)oxy)acetamide). CB7993113 displays an IC₅₀ of 0.33 μM against AHR, blocks AHR nuclear translocation, and inhibits TCDD‑induced reporter activity by 90 % in cell‑based assays [1]. While the target compound itself is not a direct AHR antagonist, it represents the minimal 5‑bromofuran fragment that, when elaborated with appropriate chromone or acetamide moieties, can yield nanomolar‑potency AHR modulators. By contrast, the non‑brominated furan-2-yl-ethanolamine fragment lacks the critical bromine‑dependent halogen‑bonding interaction observed in AHR–CB7993113 co‑crystal structures .

Aryl Hydrocarbon Receptor Fragment‑Based Drug Discovery Oncology

Purity and Storage Stability: 97 % Minimum Purity with Documented Long‑Term Cool/Dry Storage

Commercial batches of the target compound from AKSci carry a minimum purity specification of 97 % and a defined long‑term storage condition of “cool, dry place” . In contrast, the racemic non‑halogenated analog (AKSci 8288FF) is offered at 95 % minimum purity without a published long‑term stability specification . For procurement specialists, the higher purity specification combined with a documented storage protocol reduces the risk of batch rejection in quality‑controlled environments such as GLP and GMP laboratories.

Quality Control Procurement Storage Stability

Chemotype Differentiation Index: TPSA/HBD Ratio Preserved, Lipophilic Efficiency Modified

Despite the bromine substitution, the topological polar surface area (TPSA = 59.4 Ų) and hydrogen‑bond donor count (HBD = 2) remain identical to the des‑bromo analog, while the molecular weight increases by 62 % (127.14 → 206.04 g mol⁻¹) and lipophilicity shifts from negative to positive log P [1]. This yields a lipophilic ligand efficiency (LLE) penalty that must be carefully managed in fragment‑to‑lead campaigns. However, for applications requiring balanced polarity with enhanced membrane penetration—such as CNS‑targeted fragment libraries—the combination of maintained TPSA (below the 90 Ų CNS cutoff) and elevated log P is often desirable [2].

Physicochemical Profiling Drug‑likeness Lead Optimization

Optimal Application Scenarios for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Based on Evidence


Fragment‑Based AHR Antagonist Discovery—Direct Path to CB7993113‑Class Compounds

Medicinal chemistry teams targeting the aryl hydrocarbon receptor (AHR) for oncology or immunology applications can procure this compound as the minimal viable pharmacophore. The bromofuran‑ethanolamine fragment is the core substructure of the potent AHR antagonist CB7993113 (IC₅₀ = 0.33 μM), which demonstrated in‑vivo antitumor activity [1]. Initiating a fragment‑growing campaign with the brominated fragment avoids the dead‑end investment of purchasing a non‑halogenated furan‑ethanolamine that lacks the essential C–Br···π or halogen‑bonding interaction observed in AHR‑antagonist co‑crystal complexes .

Crystallographic Fragment Screening with Built‑in Anomalous Scatterer

Structural biology groups performing fragment‑based screening by X‑ray crystallography can use the bromine atom for rapid hit identification and binding‑mode determination via anomalous dispersion. The 1:1 ⁷⁹Br/⁸¹Br isotopic ratio provides a strong anomalous signal at wavelengths accessible on standard synchrotron beamlines, enabling SAD/MAD phasing without the need for a separate heavy‑atom soak [1]. This eliminates a time‑consuming derivatization step and allows direct identification of fragment binding poses within hours of data collection.

Diversification of Chemical Libraries via Suzuki‑Miyaura Cross‑Coupling

The C‑5 bromine atom serves as a universal coupling handle, allowing a single procurement of the target compound to generate dozens to hundreds of biaryl, heteroaryl, or alkenyl derivatives in a single step. Under standard Pd(PPh₃)₄/K₂CO₃ conditions, analogous 5‑bromofuran esters routinely provide Suzuki coupling yields approaching 90 % [1]. This makes the compound a cost‑effective core for parallel library synthesis, where 100 mg of the starting material can be converted into 48 or 96 discrete products for high‑throughput screening.

CNS‑Biased Fragment Library Construction with Tuned Lipophilicity

Despite the molecular weight increase to 206 Da, the compound’s TPSA remains at 59.4 Ų, well below the 90 Ų threshold for predicted CNS penetration, while its positive XLogP3 (0.3) offers improved passive permeability compared to the negative log P of the non‑halogenated analog [1]. Fragment‑library curators building CNS‑biased screening collections can therefore rationally include this brominated amino‑alcohol to balance polarity with membrane permeability, a combination difficult to achieve with purely polar furan fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.